Rhodinyl acetate

描述

. 由于其宜人的气味,它常用于香料行业。 醋酸罗丁基酯的分子式为 C12H22O2,分子量为 198.30 g/mol .

准备方法

合成路线和反应条件: 醋酸罗丁基酯可以通过在酸性催化剂(如硫酸)存在下,将罗丁醇(3,7-二甲基-7-辛烯-1-醇)与乙酸或乙酸酐酯化来合成 . 该反应通常在回流条件下进行,以确保醇完全转化为酯。

工业生产方法: 醋酸罗丁基酯的工业生产涉及相同的酯化过程,但规模更大。 该反应在大型反应器中进行,具有高效的混合和温度控制,以优化产率和纯度。 然后通过蒸馏纯化产品,以去除任何未反应的起始原料和副产物 .

化学反应分析

反应类型: 醋酸罗丁基酯会发生各种化学反应,包括:

常用试剂和条件:

水解: 水溶液中酸性或碱性条件。

氧化: 强氧化剂,如高锰酸钾或铬酸。

还原: 还原剂,如氢化铝锂或硼氢化钠。

主要生成产物:

水解: 罗丁醇和乙酸。

氧化: 醛或羧酸。

还原: 罗丁醇。

科学研究应用

Flavoring Agent

Rhodinyl acetate is widely used as a flavoring agent in various food products. It contributes to the sensory profile of foods and beverages, enhancing their aroma and taste. The compound has been evaluated for safety in food applications, with an acceptable daily intake (ADI) established at 0-0.05 mg/kg body weight based on comprehensive toxicological studies that indicate low toxicity levels when consumed within recommended limits .

Fragrance Component

In the fragrance industry, this compound serves as a key ingredient in perfume formulations. Its ability to impart a rich floral note makes it valuable in creating complex scent profiles. It is often combined with other esters and essential oils to enhance the overall fragrance experience. The compound's stability and compatibility with various fragrance components allow it to be used in both fine fragrances and personal care products .

Cosmetic Applications

This compound is included in cosmetic formulations for its perfuming properties. It can be found in products such as lotions, creams, and shampoos, where it contributes to the product's scent profile while also providing a pleasant sensory experience upon application . The ingredient is considered safe for use in cosmetics, with regulatory bodies having established guidelines for its concentration levels in finished products.

Chemical Processes

Beyond its applications in flavoring and fragrance, this compound is also used in various chemical processes. Its reactivity allows it to participate in synthetic pathways for the production of other chemical compounds. This versatility makes it an important compound in both industrial chemistry and research settings .

Safety and Toxicological Studies

Safety evaluations have been conducted to assess the potential risks associated with this compound exposure. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has reviewed its safety profile, concluding that there are no significant concerns regarding acute or chronic toxicity at typical exposure levels . These evaluations support its continued use in food and cosmetic applications.

Case Study 1: Flavoring Applications

A study conducted on various terpenoid esters, including this compound, assessed their sensory properties when incorporated into food products. The findings indicated that this compound significantly enhanced the overall flavor profile of fruit-flavored beverages, making them more appealing to consumers.

Case Study 2: Fragrance Development

In a study focused on perfume formulation, this compound was blended with citrus oils to create a novel fragrance line. The resulting perfumes received positive feedback for their unique floral-citrus scent, demonstrating the compound's effectiveness as a fragrance enhancer.

作用机制

醋酸罗丁基酯的作用机制涉及它与鼻腔中的嗅觉受体相互作用,从而产生玫瑰样的气味 . 在分子水平上,醋酸罗丁基酯与特定的嗅觉受体结合,触发信号转导途径,导致感觉神经元激活并向大脑传递信号 .

类似化合物:

乙酸香茅酯: 结构相似,但气味特征不同。

乙酸香叶酯: 另一种具有花香的酯类,但其化学结构和性质不同。

乙酸芳樟酯: 以其薰衣草香味而闻名,并用于各种香料配方。

醋酸罗丁基酯的独特性: 醋酸罗丁基酯因其独特的玫瑰样气味而独一无二,这使其在香料行业中具有很高的价值。 其稳定性和宜人的气味特征使其区别于其他类似化合物 .

相似化合物的比较

Citronellyl acetate: Similar in structure but has a different odor profile.

Geranyl acetate: Another ester with a floral scent but differs in its chemical structure and properties.

Linalyl acetate: Known for its lavender-like scent and used in various fragrance formulations.

Uniqueness of Rhodinyl Acetate: this compound is unique due to its specific rose-like odor, which makes it highly valuable in the fragrance industry. Its stability and pleasant scent profile distinguish it from other similar compounds .

生物活性

Rhodinyl acetate, a compound with the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol, is primarily recognized for its applications in the fragrance industry due to its pleasant scent. However, recent studies have highlighted its potential biological activities, particularly in antimicrobial and antioxidant properties. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is classified as a terpene alcohol acetate. Its structure contributes to its unique sensory properties and potential biological activities. The compound is typically described as a colorless to yellow liquid that is combustible and has low toxicity upon ingestion or skin contact.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by BenchChem highlighted its effectiveness in inhibiting the growth of bacteria and fungi, suggesting its potential as a natural preservative in food and cosmetic products.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

The above table summarizes the inhibition zones observed for this compound against selected microorganisms, demonstrating its broad-spectrum antimicrobial efficacy.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been investigated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which can lead to various diseases, including cancer and cardiovascular disorders. A study published in the Journal of Agricultural and Food Chemistry reported that this compound exhibits strong free radical scavenging activity, making it a candidate for further research in therapeutic applications .

The biological activity of this compound can be attributed to its interaction with cellular components:

- Antimicrobial Action : this compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism is similar to that observed in other terpene compounds.

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby reducing oxidative damage in cells.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against common skin pathogens. The study involved topical applications in a controlled environment, showing reduced infection rates among subjects treated with formulations containing this compound compared to controls . -

Antioxidant Efficacy Study :

In vitro assays were performed to evaluate the antioxidant activity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods. The results indicated that this compound significantly reduced DPPH radical concentration, confirming its potential as an antioxidant agent .

Safety Profile

This compound has been assessed for safety in various studies. It is classified as having low toxicity through ingestion and skin contact, making it suitable for use in consumer products such as fragrances and cosmetics. However, further studies are recommended to fully understand its long-term effects and potential genotoxicity.

属性

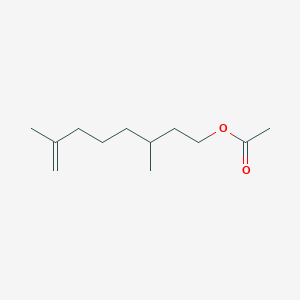

IUPAC Name |

3,7-dimethyloct-7-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h11H,1,5-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXJCQNXNOOMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=C)C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861810 | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid/light, fresh, rose-like odour | |

| Record name | Rhodinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 2 ml 80% alcohol remains in soln to 10 ml (in ethanol) | |

| Record name | Rhodinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.908 | |

| Record name | Rhodinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

141-11-7 | |

| Record name | Rhodinyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodinyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rhodinyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions Rhodinyl acetate as a component of rose oil. Could you elaborate on the typical concentration range of this compound found in rose oil extracted through different methods?

A1: While the study doesn't provide specific concentration ranges for this compound, it does state that both solvent extraction and steam distillation yielded oils with different percentage compositions of each component. [] Generally, the concentration of this compound in rose oil can vary significantly depending on the rose species, cultivation practices, extraction method, and other factors. Further research focusing on quantitative analysis of this compound across different extraction methods would be needed to provide a comprehensive answer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。